![molecular formula C12H12N6O B6533356 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060184-62-4](/img/structure/B6533356.png)
3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound “3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a triazole ring, and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole and pyrimidine rings would likely result in these rings being aromatic . The pyridine ring is also aromatic .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antimicrobial Applications
The pyrazolopyrimidine moiety, a part of this compound, is used in the design of many pharmaceutical compounds that have antimicrobial applications .
Antitumor Applications
Compounds with the pyrazolopyrimidine moiety, like this one, have been found to have antitumor applications .
Antidiabetic Applications
Pyrazolopyrimidine derivatives have been found to have antidiabetic applications .
Anti-Alzheimer’s Disease Applications
Compounds with the pyrazolopyrimidine moiety have been found to have applications in the treatment of Alzheimer’s disease .
Anti-inflammatory and Antioxidant Applications
Pyrazolopyrimidine derivatives have been found to have anti-inflammatory and antioxidant applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it might interact with its target protein (possibly cdk2) and inhibit its function . This inhibition could lead to changes in cellular processes, such as cell cycle progression and apoptosis .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis .
Result of Action
If we consider the potential inhibition of cdk2, the compound could induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation .
Future Directions
properties
IUPAC Name |
3-ethyl-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-2-18-11-10(15-16-18)12(19)17(8-14-11)7-9-5-3-4-6-13-9/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJWHYKGSEFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=N3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-(pyridin-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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